molecular formula C21H16NO2+ B047257 9-Phenylcarboxylate-10-methylacridinium CAS No. 123632-55-3

9-Phenylcarboxylate-10-methylacridinium

Cat. No. B047257
M. Wt: 314.4 g/mol
InChI Key: RXNXLAHQOVLMIE-UHFFFAOYSA-N
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Description

9-Phenylcarboxylate-10-methylacridinium is a chemiluminescent compound . The chemiluminescent reaction of this acridinium ester requires the addition of peroxide to the 9 position of the acridinium ring . The addition of a hydroxide ion to the 9 position of an acridinium ester to form the carbinol adduct has also been well documented .


Synthesis Analysis

The synthesis of 9-Phenylcarboxylate-10-methylacridinium involves nucleophilic addition to the 9 position of the compound, which protects against hydrolysis of the ester . The adduct formed with bisulphite has been particularly well-characterized for rate of formation, rate of reversion, and reaction equilibrium .


Molecular Structure Analysis

The molecular structure of 9-Phenylcarboxylate-10-methylacridinium has been studied using X-ray crystallography and spectroscopic methods such as MALDI-TOF MS, ESI-QTOF MS, NMR, and UV-Vis . The energetics and intermolecular interactions occurring within the crystals were explored, applying crystal lattice energy calculations and Hirshfeld surface analysis .


Chemical Reactions Analysis

The chemiluminescent reaction of an acridinium ester (AE) requires addition of peroxide to the 9 position of the acridinium ring . The addition of a hydroxide ion to the 9 position of an acridinium ester to form the carbinol adduct has also been well documented . A similar addition of other nucleophiles to the acridinium ring to form an acridan adduct has been observed .

Scientific Research Applications

  • Molecular Packing and Intermolecular Interactions : 9-Phenylcarboxylate-10-methylacridinium, being a derivative of acridine, is used to study molecular packing and intermolecular interactions (Wera, Storoniak, Serdiuk, & Zadykowicz, 2016).

  • Photocatalytic Oxygenation : It is utilized in photocatalytic oxygenation of pivalic acid with molecular oxygen via photoinduced electron transfer (Suga, Ohkubo, & Fukuzumi, 2006).

  • Electrocatalyst for Hydrogen Evolution Reaction : This compound is a metal-free electrocatalyst for the hydrogen evolution reaction, catalyzing the production of molecular hydrogen (Dolganov et al., 2016).

  • Photopolymerization of Acrylates and Methacrylates : The salt form is used in photopolymerization of acrylates and methacrylates with dihydropyridine-iodonium salt combinations (Timpe, Ulrich, Decker, & Fouassier, 1994).

  • Chemiluminescence Studies : The reaction of its derivatives with hydrogen peroxide leads to the formation of electronically excited 10-methyl-9-acridinone, which is useful for chemiluminescence research (Rak, Skurski, & Błażejowski, 1999).

  • Selective Photocatalytic Oxidation : It acts as a photocatalyst for solvent-free selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light irradiation (Ohkubo, Suga, & Fukuzumi, 2006).

  • Chemiluminescent Labels : 9-Phenylcarboxylate-10-methylacridinium compounds are promising as chemiluminescent labels with high stability and efficiency at very low levels (Renotte, Sarlet, Thunus, & Lejeune, 2000).

  • Photoredox Catalysis : It is used as a photoredox catalyst in anti-Markovnikov alkene hydrofunctionalization reactions (Romero & Nicewicz, 2014).

  • Thermochemistry and Crystal Lattice Energetics : These compounds are important for understanding the formation of compounds in the solid phase and their crystal structures (Krzymiński et al., 2010).

  • Electron-Transfer Photooxygenation Catalyst : It is an efficient type II and electron-transfer photooxygenation catalyst, capable of singlet oxygen formation and electron-transfer reaction (Griesbeck & Cho, 2007).

properties

IUPAC Name

phenyl 10-methylacridin-10-ium-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16NO2/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15/h2-14H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNXLAHQOVLMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154056
Record name 9-Phenylcarboxylate-10-methylacridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Phenylcarboxylate-10-methylacridinium

CAS RN

123632-55-3
Record name 9-Phenylcarboxylate-10-methylacridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Phenylcarboxylate-10-methylacridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PW Hammond, WA Wiese… - Journal of …, 1991 - Wiley Online Library
The chemiluminescent reaction of an acridinium ester (AE) requires addition of peroxide to the 9 position of the acridinium ring. The addition of a hydroxide ion to the 9 position of an …
Number of citations: 25 onlinelibrary.wiley.com
A Natrajan, D Sharpe, J Costello, Q Jiang - Analytical Biochemistry, 2010 - Elsevier
Chemiluminescent acridinium ester labels are widely used in clinical diagnostics especially in automated immunochemistry analyzers such as Siemens Healthcare Diagnostics’ ADVIA …
Number of citations: 49 www.sciencedirect.com
B Zomer, L Collé, A Jedyńska, G Pasterkamp… - Analytical and …, 2011 - Springer
Acridinium esters traditionally are triggered using basic hydrogen peroxide. By serendipity, we have found that acridinium esters can also be triggered with emission of …
Number of citations: 19 link.springer.com
MA Reynolds, LJ Arnold Jr - Nonisotopic Probing, Blotting, and …, 1995 - books.google.com
Chemiluminescence—the generation of light via a chemical reaction—has gained widespread use as a detection mode over the last several years (Weeks et al., 1986; McCapra and …
Number of citations: 0 books.google.com

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